[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021264
InChI: InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1
SMILES:
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

CAS No.:

Cat. No.: VC18021264

Molecular Formula: C20H23N

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) -

Specification

Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
IUPAC Name (2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
Standard InChI InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1
Standard InChI Key AJRJPORIQGYFMT-JVXRWIERSA-N
Isomeric SMILES C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) belongs to the pyrrolidine class of organic compounds, characterized by a five-membered ring containing one nitrogen atom. Its IUPAC name reflects the substituents: an ethylidene group at position 2, methyl groups at positions 1 and 5, and two phenyl groups at position 3 . The stereochemical descriptor "(E)" denotes the trans configuration of the ethylidene double bond, while the "S" prefix indicates the absolute configuration at the chiral center .

Molecular and Stereochemical Properties

The molecular formula of S-EDDP is C₂₀H₂₃N, with an average molecular mass of 277.41 g/mol and a monoisotropic mass of 277.18305 g/mol . The compound’s structure includes a single chiral center at the nitrogen-bearing carbon, leading to enantiomeric forms (R-EDDP and S-EDDP). The (E)-configuration of the ethylidene group imposes geometric constraints that influence its metabolic stability and interaction with biological targets .

Table 1: Key Physicochemical Properties of S-EDDP

PropertyValue
Molecular FormulaC₂₀H₂₃N
Molecular Weight277.41 g/mol
CAS Registry Number30223-73-5
SMILES NotationC/C=C1\N(C)C(C)CC1(C1=CC=CC=C1)C1=CC=CC=C1
InChI KeyAJRJPORIQGYFMT-RMOCHZDMSA-N

The crystal structure of S-EDDP remains unreported, but nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its configuration .

Synthesis and Metabolic Pathways

In Vivo Metabolism

Methadone undergoes hepatic metabolism mediated by cytochrome P450 enzymes (CYP3A4, CYP2B6), leading to the formation of EDDP and its secondary metabolite, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) . The (E)-configuration of the ethylidene group in EDDP is retained during metabolism, making it a stable urinary biomarker for methadone use .

Laboratory Synthesis

A recent enantioselective synthesis method (Scheme 1) starts with enantiopure alaninol derivatives, proceeding through a sulfamidate intermediate to achieve >99% enantiomeric excess (ee) . Key steps include:

  • Cyclic sulfamidate formation: Reaction of N-Boc-protected alaninol with thionyl chloride yields a sulfamidate intermediate.

  • Ring-opening and reductive amination: Diphenylacetonitrile undergoes nucleophilic attack, followed by reductive amination to form the pyrrolidine backbone.

  • Final functionalization: Ethylmagnesium bromide facilitates imine formation, which is hydrolyzed to yield S-EDDP .

Analytical Detection and Chiral Separation

The identification and quantification of S-EDDP in biological matrices require advanced chromatographic and electrophoretic techniques, often focusing on resolving enantiomers due to their distinct pharmacological profiles.

Capillary Electrophoresis (CE)

A landmark study achieved baseline separation of methadone, EDDP, and EMDP enantiomers using β-cyclodextrin derivatives in coated capillaries . Optimal conditions included:

  • Background electrolyte: 1 mM heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMβCD) in 100 mM phosphate buffer (pH 2.6).

  • Migration time: ~4 minutes for methadone enantiomers, threefold faster than uncoated capillaries .

Table 2: Electrophoretic Conditions for EDDP Enantioseparation

ParameterSpecification
Capillary TypePoly(diallyldimethylammonium chloride)-dextran sulfate coated
Voltage25 kV
DetectionUV absorbance at 200 nm
Resolution (Rs)>1.5 for all enantiomer pairs

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for EDDP quantification in urine and plasma. A typical protocol involves:

  • Sample preparation: Solid-phase extraction (SPE) using mixed-mode cartridges.

  • Chromatography: C18 column with gradient elution (methanol/ammonium formate).

  • Detection: Multiple reaction monitoring (MRM) transitions at m/z 278→234 (EDDP) and m/z 310→265 (methadone) .

Pharmacological and Toxicological Significance

As a methadone metabolite, S-EDDP lacks intrinsic opioid activity but serves as a critical biomarker for monitoring methadone therapy compliance and detecting illicit use.

Pharmacokinetic Profile

  • Elimination half-life: 48–72 hours (longer than methadone’s 15–60 hours), enabling prolonged detection windows .

  • Urinary excretion: 30–40% of methadone dose excreted as EDDP within 96 hours .

Forensic Applications

S-EDDP’s stability in biological matrices makes it indispensable in forensic toxicology:

  • Workplace drug testing: Differentiates compliant patients from those misusing methadone.

  • Postmortem analysis: Detects methadone use in decomposed samples where parent drug concentrations may decline .

Clinical Implications and Future Directions

Current research explores S-EDDP’s role in personalized methadone dosing and its potential interactions with other medications. Emerging areas include:

  • Pharmacogenomics: Correlating CYP2B6 polymorphisms with EDDP/methadone ratios to optimize dosing.

  • Stereoselective assays: Developing point-of-care devices for rapid enantiomer quantification .

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